1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one is a heterocyclic compound that features a pyrazole ring fused to a piperazine ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the serotonergic system and the benzodiazepine site of the gabaa receptor .
Biochemical Pathways
Similar compounds have been shown to influence the serotonergic system .
Result of Action
Similar compounds have been shown to have anxiolytic-like and antidepressant-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole with piperazine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or methanol, under reflux conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for maximizing yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole or piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Comparison with Similar Compounds
- 1-(1-Phenyl-1H-pyrazol-4-yl)piperazin-2-one
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one is unique due to its specific substitution pattern on the pyrazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound consists of a piperazine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The combination of these two heterocycles contributes to the compound's interactions with various biological targets, making it a candidate for drug development.
1. Receptor Interactions
Research indicates that this compound acts as a ligand for various receptors, particularly in the central nervous system (CNS). Its interactions with serotonin receptors suggest potential applications in treating anxiety and depression. Studies have shown that compounds with similar structures modulate serotonergic systems, leading to anxiolytic effects .
2. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, particularly against protozoan parasites such as Trypanosoma brucei. In vitro studies report an IC50 value of approximately 0.002 μM against T. brucei, indicating potent activity . However, the compound's ability to penetrate the blood-brain barrier limits its effectiveness in treating stage 2 human African trypanosomiasis (HAT) due to poor CNS penetration .
3. Anti-inflammatory Effects
Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties. Pyrazole derivatives have been linked to inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Although specific data on this compound's COX inhibitory activity is limited, related compounds have shown promising results .
Structure-Activity Relationship (SAR)
A detailed examination of the structure-activity relationship reveals that modifications to both the piperazine and pyrazole components can significantly influence biological activity:
Modification | Effect on Activity |
---|---|
Removal of N-methyl group | Decreased potency against T. brucei |
Substituents on piperazine | Small substituents tolerated; larger groups reduce activity |
Variations in pyrazole methyl groups | Essential for maintaining enzyme potency |
These findings underscore the importance of maintaining specific structural features to enhance selectivity and efficacy against targeted biological pathways .
Case Study 1: Antiparasitic Activity
In a study evaluating various derivatives of pyrazole-based compounds, this compound was identified as one of the most active against T. brucei. The minimal curative dose was determined to be significantly lower than other tested compounds, highlighting its potential as a lead candidate for further development against HAT .
Case Study 2: CNS Activity
Another investigation focused on the anxiolytic-like effects of related piperazine derivatives demonstrated that modifications similar to those found in this compound resulted in significant behavioral changes in animal models, suggesting a strong link between receptor interaction and therapeutic outcomes .
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-6-7(4-10-11)12-3-2-9-5-8(12)13/h4,6,9H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNINBVJBCGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260753 | |
Record name | 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309081-44-4 | |
Record name | 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309081-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-1H-pyrazol-4-yl)-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901260753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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